molecular formula C10H14ClN3 B8692994 2-Chloro-4-(piperazin-1-yl)aniline

2-Chloro-4-(piperazin-1-yl)aniline

Cat. No. B8692994
M. Wt: 211.69 g/mol
InChI Key: IIWBRLRKJVAMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09212192B2

Procedure details

To a solution of the product of EXAMPLE 42B (320 mg, 0.63 mmol) in dichloromethane (4 mL) was added trifluoroacetic acid (1 mL) dropwise and the mixture was stirred at ambient temperature for 4 hours. The solvent was removed and the crude title compound was used in the next step without further purification. MS: 212 (M+H+).
Name
product
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8](C(OC(C)(C)C)=O)[C:9]1[CH:14]=[CH:13][C:12]([N:15]2[CH2:20][CH2:19][N:18](C(OC(C)(C)C)=O)[CH2:17][CH2:16]2)=[CH:11][C:10]=1[Cl:28])=O)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[Cl:28][C:10]1[CH:11]=[C:12]([N:15]2[CH2:16][CH2:17][NH:18][CH2:19][CH2:20]2)[CH:13]=[CH:14][C:9]=1[NH2:8]

Inputs

Step One
Name
product
Quantity
320 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C1=C(C=C(C=C1)N1CCN(CC1)C(=O)OC(C)(C)C)Cl)C(=O)OC(C)(C)C
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the crude title compound was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC1=C(N)C=CC(=C1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.